2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one
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Overview
Description
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidines .
Scientific Research Applications
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity. Detailed studies on its binding affinity and interaction with molecular targets are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production.
2-Amino-4,6-dichloropyrimidine: Exhibits antiviral properties and inhibits viral replication.
Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide): A well-known vasodilator used in the treatment of hypertension and hair loss.
Uniqueness
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O/c1-16(2)9-5-3-8(4-6-9)10-7-11(17)15-12(13)14-10/h3-6,10H,7H2,1-2H3,(H3,13,14,15,17) |
InChI Key |
NPWXPHBVSGSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)NC(=N2)N |
Origin of Product |
United States |
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